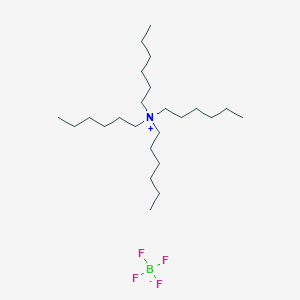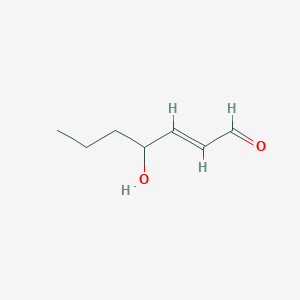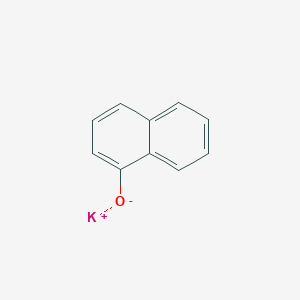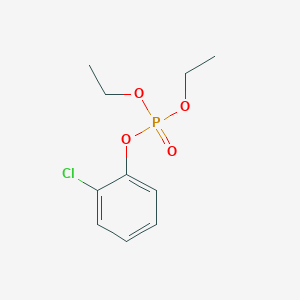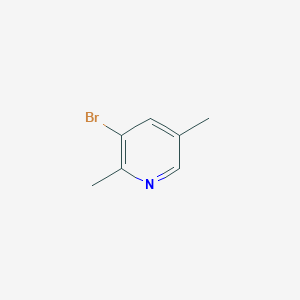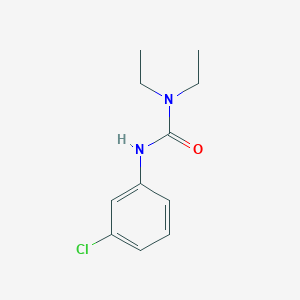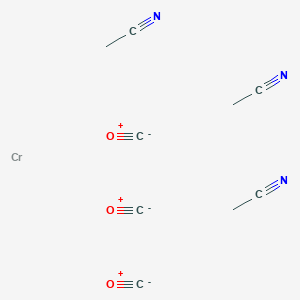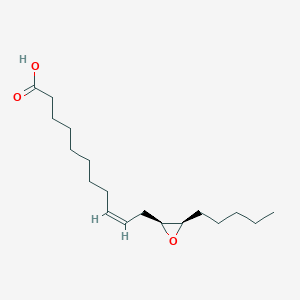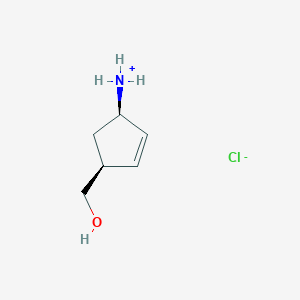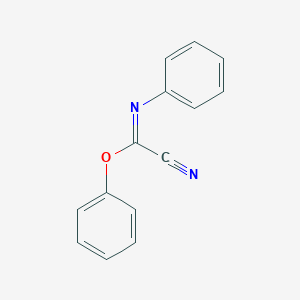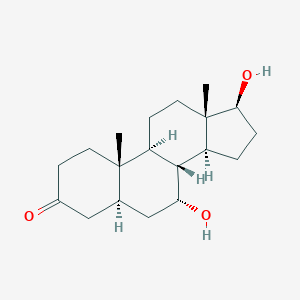
萘多洛尔 EP 杂质 G
描述
科学研究应用
Nadolol EP Impurity G is extensively used in scientific research, particularly in:
Pharmaceutical Chemistry: As a reference standard for the analysis and quality control of Nadolol.
Biological Studies: To study the pharmacokinetics and metabolism of Nadolol and its related compounds.
Medicinal Chemistry: In the development and testing of new beta-adrenergic antagonists.
Industrial Applications: In the manufacturing and quality assurance of Nadolol formulations.
作用机制
Target of Action
Nadolol EP Impurity G, a derivative of the drug Nadolol , primarily targets beta-adrenergic receptors . These receptors are predominantly located in the heart and smooth muscle cells of the vasculature .
Mode of Action
Nadolol EP Impurity G competes with adrenaline and other stress hormones for binding to beta receptors . By doing so, it inhibits the effects of these hormones, leading to a decrease in heart rate and blood pressure . Specifically, the antagonism of beta-1 and beta-2 adrenoceptors in the heart inhibits cyclic AMP and its signaling pathway, decreasing the strength and speed of contractions as well as the speed of relaxation and conduction .
Biochemical Pathways
The antagonism of beta-2 adrenoceptors in the smooth muscle cells of the vasculature inhibits their relaxation, leading to an increase in peripheral vascular resistance . This increase in resistance may contribute to the decrease in insulin sensitivity associated with nadolol use . Additionally, the antagonism of beta-1 adrenoceptors in the juxtaglomerular apparatus of the kidney inhibits the release of renin, and therefore angiotensin II mediated vasoconstriction, aldosterone mediated water retention, and the release of epinephrine .
Pharmacokinetics
Nadolol, the parent drug, is known to have a long half-life and is usually taken once daily . It is also known that Nadolol undergoes enterohepatic circulation .
Result of Action
The result of Nadolol EP Impurity G’s action is a reduction in heart rate and blood pressure . This makes it effective in managing cardiovascular conditions such as hypertension and angina .
Action Environment
It is known that the bioavailability of nadolol, the parent drug, can be greatly reduced by the co-administration of green tea . This suggests that dietary factors can influence the action, efficacy, and stability of Nadolol EP Impurity G.
生化分析
Biochemical Properties
The biochemical properties of Nadolol EP Impurity G are not well-studied. As a derivative of Nadolol, it may interact with similar enzymes, proteins, and other biomolecules. Nadolol is known to be a non-selective beta-adrenergic receptor antagonist , suggesting that Nadolol EP Impurity G may also interact with these receptors.
Metabolic Pathways
Nadolol does not undergo hepatic metabolism and is eliminated through kidneys in a non-metabolized form . It is possible that Nadolol EP Impurity G follows a similar metabolic pathway.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nadolol EP Impurity G involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with (2RS)-1-chloro-3-[(1,1-dimethylethyl)amino]propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of Nadolol EP Impurity G follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-pressure liquid chromatography, to ensure the compound’s purity and quality .
化学反应分析
Types of Reactions: Nadolol EP Impurity G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
相似化合物的比较
Nadolol EP Impurity A: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.
Nadolol EP Impurity B: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.
Nadolol EP Impurity C: (2RS)-1-[(1,1-Dimethylethyl)amino]-3-[(5,6,7,8-tetrahydronaphthalen-1-yl)oxy]propan-2-ol.
Uniqueness: Nadolol EP Impurity G is unique due to its specific structural configuration and its role as a reference standard in the quality control of Nadolol. Its distinct chemical properties and reactivity make it valuable in various analytical and research applications .
属性
IUPAC Name |
1-(tert-butylamino)-3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h6,8,10,14,18-19H,4-5,7,9,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYWAQSTDRZAAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33841-03-1 | |
| Record name | Dideoxy nadolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDEOXY NADOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ282S5RPN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

